
3-Ethyl-3-phenylhexane-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-3-phenylhexane-2,5-dione is an organic compound with the molecular formula C14H18O2. It is a diketone, meaning it contains two ketone functional groups. The compound is characterized by its ethyl and phenyl substituents attached to a hexane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-phenylhexane-2,5-dione can be achieved through several methods. One common approach involves the Claisen condensation reaction between ethyl acetate and acetophenone in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic attack on the carbonyl carbon of acetophenone, followed by dehydration to yield the desired diketone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Claisen condensation reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions
3-Ethyl-3-phenylhexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The diketone can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the diketone can yield alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Ethyl-3-phenylhexane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other organic compounds.
作用机制
The mechanism of action of 3-Ethyl-3-phenylhexane-2,5-dione involves its interaction with various molecular targets, primarily through its carbonyl groups. These groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s reactivity is largely determined by the presence of the two ketone groups, which can participate in various chemical reactions.
相似化合物的比较
Similar Compounds
3-Ethyl-2,4-pentanedione: Similar structure but with different substituents.
3-Phenyl-2,4-pentanedione: Contains a phenyl group but lacks the ethyl substituent.
2,5-Hexanedione: A simpler diketone without the ethyl and phenyl groups.
Uniqueness
3-Ethyl-3-phenylhexane-2,5-dione is unique due to the presence of both ethyl and phenyl groups, which influence its chemical reactivity and physical properties. These substituents can affect the compound’s solubility, boiling point, and interactions with other molecules, making it distinct from other diketones.
属性
CAS 编号 |
583887-47-2 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC 名称 |
3-ethyl-3-phenylhexane-2,5-dione |
InChI |
InChI=1S/C14H18O2/c1-4-14(12(3)16,10-11(2)15)13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3 |
InChI 键 |
DURJSULVRYYTHN-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC(=O)C)(C1=CC=CC=C1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


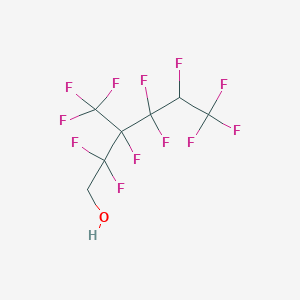
![[1,3]Thiazolo[5,4-c][1,2]oxazole](/img/structure/B14241018.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14241022.png)
![3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione](/img/structure/B14241030.png)
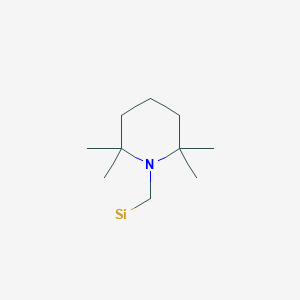
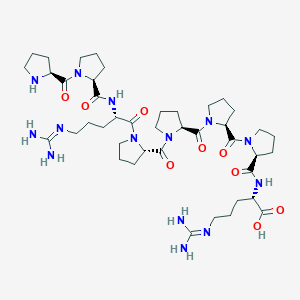
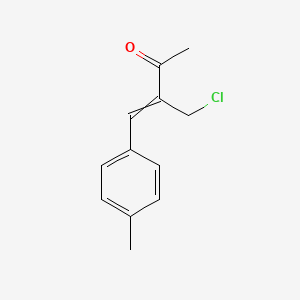
![4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14241055.png)


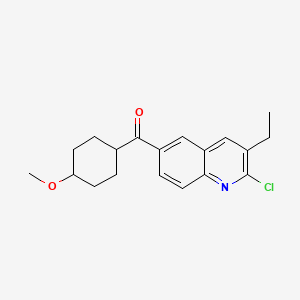
![Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl-](/img/structure/B14241085.png)
![1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone](/img/structure/B14241087.png)
![Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate](/img/structure/B14241103.png)
